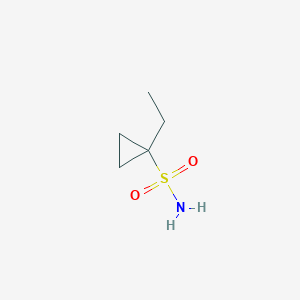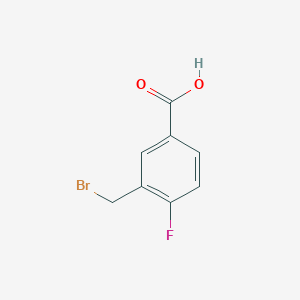
3-(Bromomethyl)-4-fluorobenzoic acid
Descripción general
Descripción
3-(Bromomethyl)-4-fluorobenzoic acid is a compound that is not directly discussed in the provided papers, but its structural relatives and synthesis methods are mentioned. The compound is likely to be of interest due to its potential applications in various fields such as pharmaceuticals, material science, and as a precursor for radioligands in PET imaging .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that can provide insights into potential methods for synthesizing 3-(Bromomethyl)-4-fluorobenzoic acid. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid was achieved with an overall yield of 38% using bromination, hydrolysis, diazotization, and deamination starting from 2-amino-6-fluorobenzonitrile . This method could potentially be adapted for the synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
While the molecular structure of 3-(Bromomethyl)-4-fluorobenzoic acid is not directly analyzed in the papers, the structure of similar compounds has been studied. For example, solvatomorphism in 3-fluorobenzoylaminophenyl 3-fluorobenzoate was investigated, revealing the importance of strong hydrogen bonds and weak intermolecular interactions involving disordered fluorine . These findings suggest that 3-(Bromomethyl)-4-fluorobenzoic acid may also exhibit interesting supramolecular characteristics due to the presence of fluorine and the potential for hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific reactions for 3-(Bromomethyl)-4-fluorobenzoic acid, but they do discuss reactions of structurally related compounds. For example, the stability-indicating HPLC-UV method for the determination of 4-bromomethyl-3-nitrobenzoic acid showed that the compound is labile under acid and alkaline conditions, forming a major degradation product . This suggests that 3-(Bromomethyl)-4-fluorobenzoic acid may also be sensitive to hydrolytic conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Bromomethyl)-4-fluorobenzoic acid can be inferred from related compounds. For instance, the use of 3-(4-bromobenzoyl)-2-quinolinecarboxaldehyde as a fluorogenic derivatization reagent for amino acids and catecholamines indicates that brominated aromatic compounds can be highly reactive and useful in analytical chemistry . Additionally, the development of a highly sensitive fluorogenic reagent for carboxylic acids suggests that the bromomethyl group in 3-(Bromomethyl)-4-fluorobenzoic acid could confer similar reactivity .
Aplicaciones Científicas De Investigación
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods of Application : The interactions of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions lead to their utility in various sensing applications. The sensing applications can be homogeneous assays or heterogeneous detection .
- Results : Detection can be at the interface of the sensing material or within the bulk sample .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Boronic acids, such as bortezomib, have been growing in interest for their potential applications in medicinal chemistry .
- Methods of Application : The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Results : The introduction of a boronic acid group can improve the already existing activities of bioactive molecules .
-
Suzuki-Miyaura Coupling
- Field : Organic Chemistry
- Application Summary : Boronic acids are used in Suzuki-Miyaura coupling, a type of palladium-catalyzed cross coupling reaction .
- Methods of Application : The reaction involves the use of a boronic acid, a base, and a palladium catalyst to couple an aryl or vinyl halide .
- Results : This reaction is widely used in organic synthesis to form carbon-carbon bonds .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application Summary : “3-(Bromomethyl)-4-fluorobenzoic acid” can be used as a reagent in the synthesis of various organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the desired product .
- Results : The results can include a wide range of organic compounds with varying properties .
-
Material Science
- Field : Material Science
- Application Summary : Boronic acids have been used in the development of various materials, including polymers and ceramics .
- Methods of Application : The specific methods of application can vary greatly depending on the desired material .
- Results : The results can include a wide range of materials with varying properties .
-
Bioconjugation
- Field : Biochemistry
- Application Summary : Boronic acids can react with 1,2 and 1,3-diols to form boronic esters, making them useful for bioconjugation .
- Methods of Application : This property can be used to attach molecules to biomolecules such as proteins or carbohydrates .
- Results : The results can include a wide range of bioconjugates with varying properties .
Safety And Hazards
The safety data sheets for related compounds, methyl 4-(bromomethyl)benzoate and methyl 3-(bromomethyl)benzoate, indicate that these compounds are harmful if swallowed, cause severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is reasonable to assume that 3-(Bromomethyl)-4-fluorobenzoic acid might have similar hazards.
Propiedades
IUPAC Name |
3-(bromomethyl)-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKFCEMXGKVBIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603754 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-4-fluorobenzoic acid | |
CAS RN |
89540-20-5 | |
| Record name | 3-(Bromomethyl)-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20603754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)
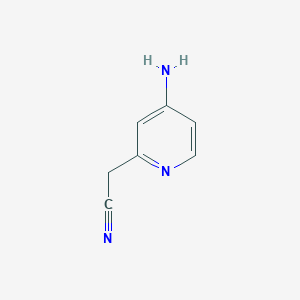
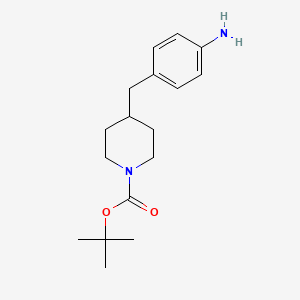
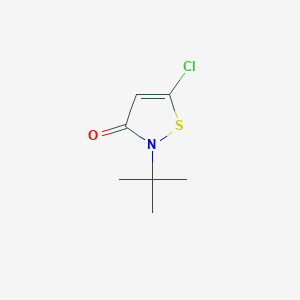

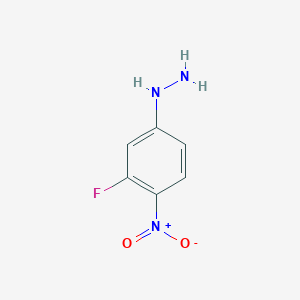
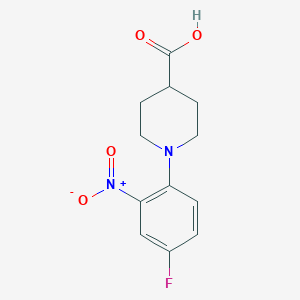
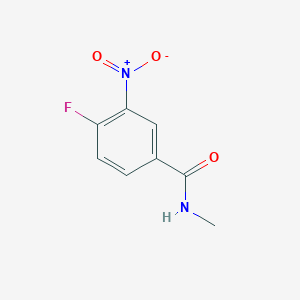
![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)
